![molecular formula C11H20O2Si B8566651 5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one](/img/structure/B8566651.png)
5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one
Overview
Description
5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a pentynone backbone. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the alkyne and ketone functionalities .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the production rate .
Chemical Reactions Analysis
Types of Reactions
5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ketone group can be reduced to secondary alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) for desilylation.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of hydroxyl derivatives after desilylation.
Scientific Research Applications
5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of bioactive molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of intermediates for drug candidates.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one involves its ability to act as a protecting group for hydroxyl functionalities, thereby preventing unwanted side reactions during synthetic procedures. The tert-butyldimethylsilyl group can be selectively removed under mild conditions, allowing for further functionalization of the molecule. This compound also participates in various organic reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
- 5-((Tert-butyldimethylsilyl)oxy)pentanal
- (Tert-butyldimethylsilyloxy)acetaldehyde
- 3-(Tert-butyldimethylsiloxy)propionaldehyde .
Uniqueness
5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one is unique due to its combination of an alkyne and ketone functionality, which provides a versatile platform for further chemical modifications. The presence of the tert-butyldimethylsilyl group enhances its stability and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H20O2Si |
|---|---|
Molecular Weight |
212.36 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one |
InChI |
InChI=1S/C11H20O2Si/c1-10(12)8-7-9-13-14(5,6)11(2,3)4/h9H2,1-6H3 |
InChI Key |
OGOAKANIFXVUAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
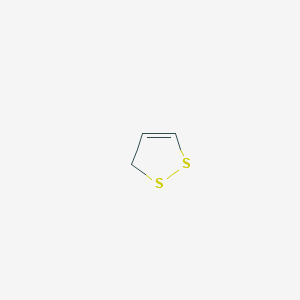
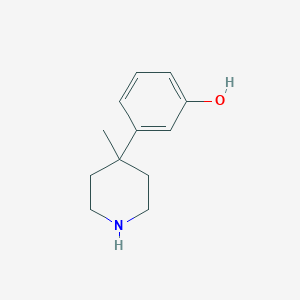
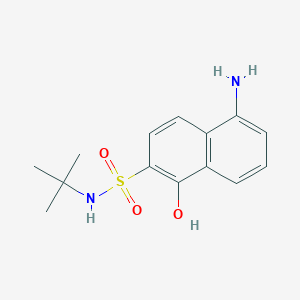
![Benzene, 1,1'-sulfonylbis[4-[3-(trifluoromethyl)phenoxy]-](/img/structure/B8566588.png)
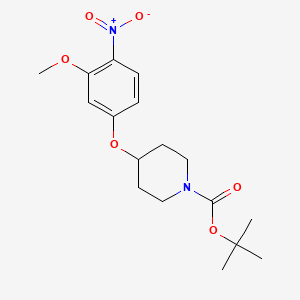
![4-[5-(2,4-Dichlorophenyl)-1H-pyrazol-4-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B8566597.png)
![2-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}-1-phenylethan-1-one](/img/structure/B8566608.png)
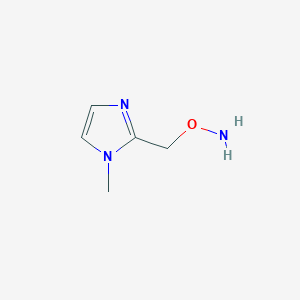
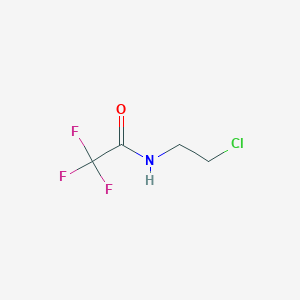
![8-[1,2,3]Triazol-2-yl-naphthalene-1-carboxylic acid](/img/structure/B8566629.png)
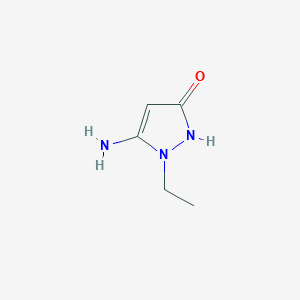
![3-[2-(Tert-butylamino)ethyl]oxazolidin-2-one](/img/structure/B8566643.png)
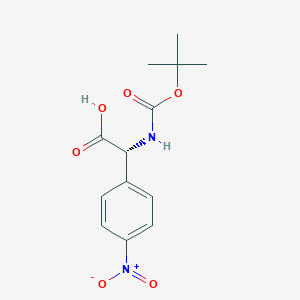
![1-[(2-Chlorophenyl)amino]acetone](/img/structure/B8566670.png)
